

In Vivo Biodistribution of [11C]PHNO in Humans: A Technical Guide

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Compound of Interest

Compound Name: [11C]Phno

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of the radioligand --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) in humans. [11C]PHNO is a positron emission tomography (PET) radiotracer with high affinity for dopamine D2 and D3 receptors, making it a valuable tool for investigating the dopaminergic system in neuropsychiatric disorders.[1][2] This document summarizes key quantitative data, details experimental protocols from human studies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of [11C]PHNO's characteristics in vivo.

Quantitative Biodistribution and Radiation Dosimetry

The biodistribution of [11C]PHNO has been characterized in healthy human subjects, with the primary routes of clearance being hepatobiliary and renal.[3] The resulting radiation doses are comparable to other 11C-labeled radiotracers, permitting multiple PET scans in the same individual within regulatory guidelines.[4][5]

Organ Radiation Dosimetry

The following table summarizes the estimated radiation doses to various organs from intravenous injection of [11C]PHNO in adult subjects. The liver consistently receives the highest radiation dose, followed by the kidneys and the urinary bladder wall.[4][6]

Organ	Mean Absorbed Dose ($\mu\text{Sv}/\text{MBq}$)
Liver	17.9 ± 3.9
Kidneys	14.3 ± 3.6
Urinary Bladder Wall	13.5 ± 3.7
Spleen	Not explicitly quantified in top results
Lungs	Not explicitly quantified in top results
Brain	Not explicitly quantified in top results
Gallbladder	Not explicitly quantified in top results
GI Tract	Not explicitly quantified in top results

Data compiled from studies involving healthy adult subjects.[\[4\]](#)[\[6\]](#)

Effective Dose

The mean effective dose provides an estimate of the overall radiation risk to the whole body. For **[11C]PHNO**, the effective dose has been calculated using different models.

Subject Group	Dosimetry Model	Mean Effective Dose ($\mu\text{Sv}/\text{MBq}$)
All Subjects (Male and Female)	Adult Male Model	4.5 ± 0.3
Female Subjects Only	Adult Female Model	5.2 ± 0.2

Data from a study with 6 healthy subjects (3 male, 3 female).[\[4\]](#)[\[6\]](#)

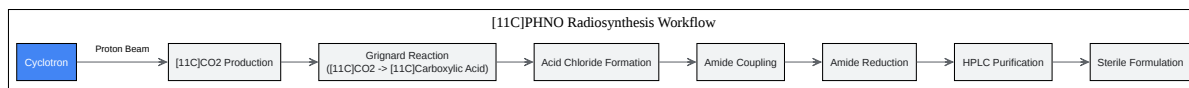
A typical injection of 370 MBq of **[11C]PHNO** results in an effective dose of approximately 1.6 mSv.[\[6\]](#)

Experimental Protocols

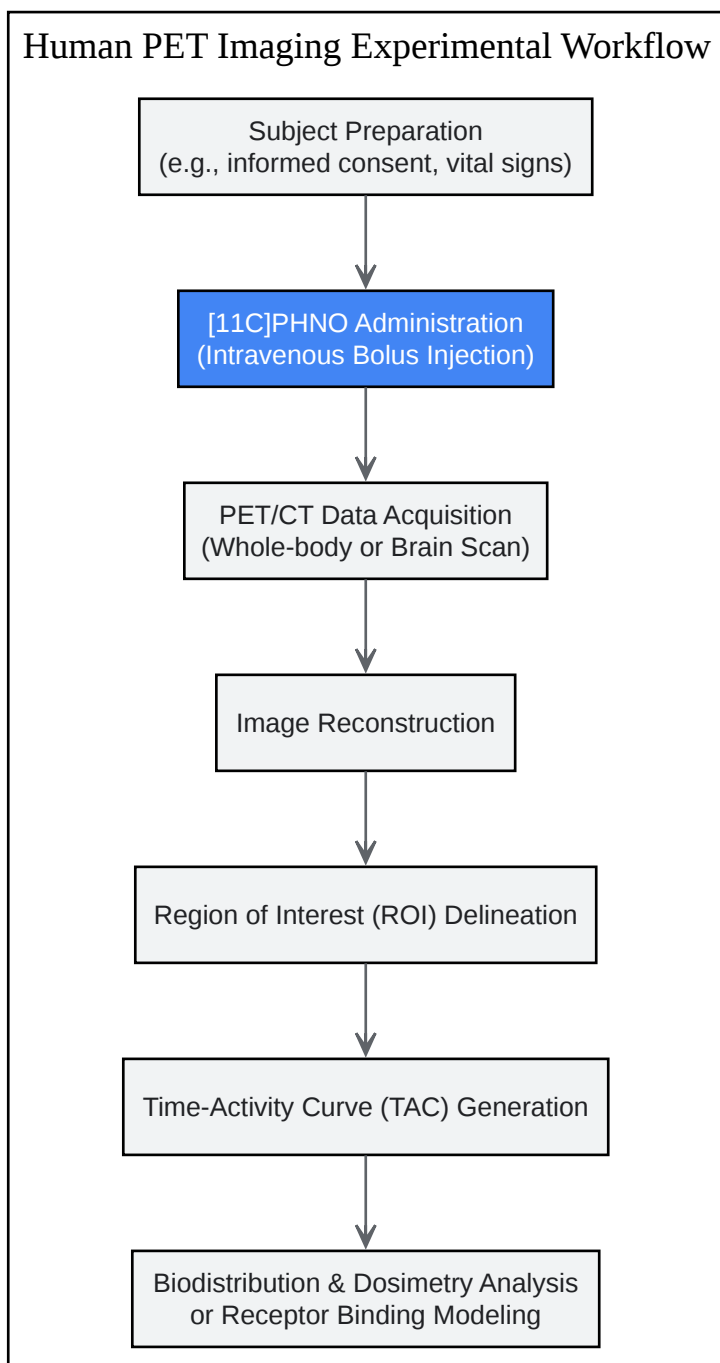
The following sections detail the methodologies employed in human PET studies involving **[11C]PHNO**.

Radioligand Synthesis

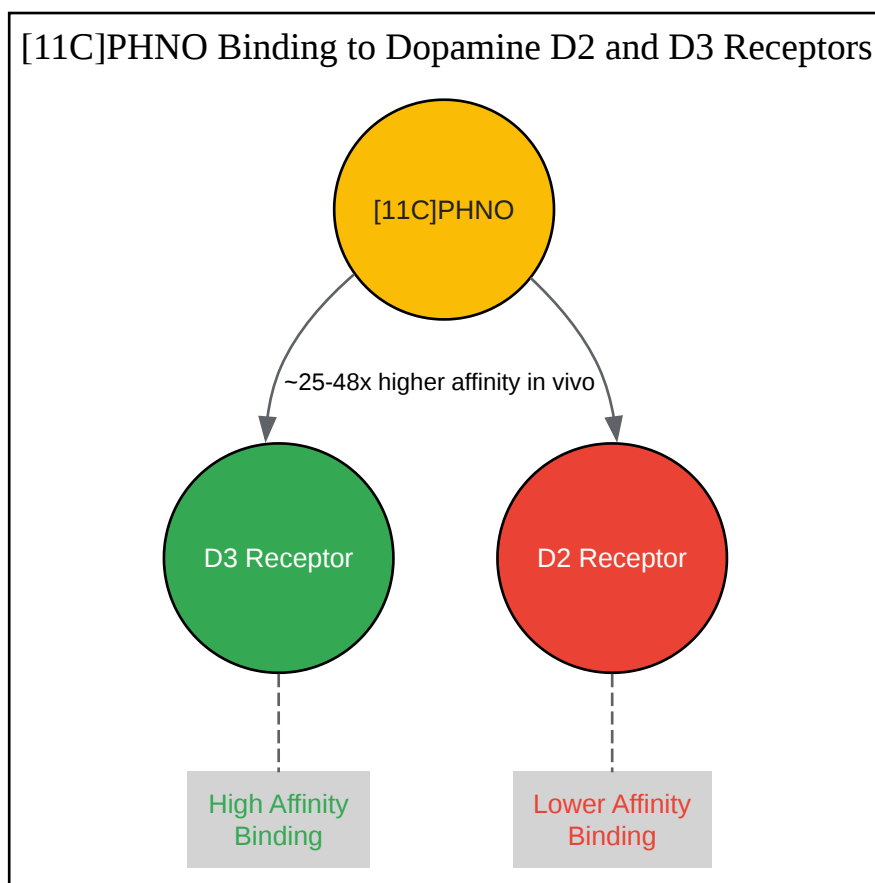
The radiosynthesis of **[11C]PHNO** is a multi-step process that requires careful optimization to achieve good radiochemical yield and purity under Good Manufacturing Practice (GMP) conditions.^{[7][8]}



Human PET Imaging Experimental Workflow



[11C]PHNO Binding to Dopamine D2 and D3 Receptors



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- To cite this document: BenchChem. [In Vivo Biodistribution of [11C]PHNO in Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236458#in-vivo-biodistribution-of-11c-phno-in-humans]

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